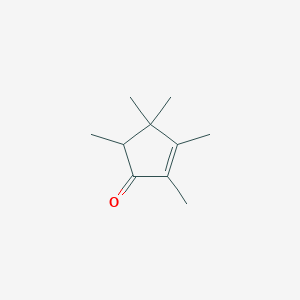
2-Cyclopenten-1-one, pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, pentamethyl- is an organic compound with the chemical formula C12H18O2. This compound is characterized by a cyclopentenone ring substituted with five methyl groups. It is a colorless liquid and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclopenten-1-one, pentamethyl- can be synthesized through various methods. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Additionally, the Nazarov cyclization reaction from divinyl ketones and the Saegusa–Ito oxidation from cyclopentanones are also employed .
Industrial Production Methods
Industrial production of 2-Cyclopenten-1-one, pentamethyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The acid-catalyzed dehydration method is often preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, pentamethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine and chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various ketones, alcohols, and substituted cyclopentenones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyclopenten-1-one, pentamethyl- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, pentamethyl- involves its reactivity as an electrophile. It can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is facilitated by the presence of the electron-withdrawing carbonyl group and the electron-donating methyl groups, which stabilize the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: Contains a cyclopentenone ring without methyl substitutions.
Cyclohexenone: Contains a six-membered ring with a similar carbonyl group.
Cyclopropenone: Contains a three-membered ring with a carbonyl group.
Uniqueness
2-Cyclopenten-1-one, pentamethyl- is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. The methyl groups increase the compound’s steric hindrance and electron density, making it more reactive in certain chemical reactions compared to its non-methylated counterparts .
Properties
CAS No. |
92366-36-4 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2,3,4,4,5-pentamethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-6-7(2)10(4,5)8(3)9(6)11/h8H,1-5H3 |
InChI Key |
BHAMDTCJAVXQHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=C(C1(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



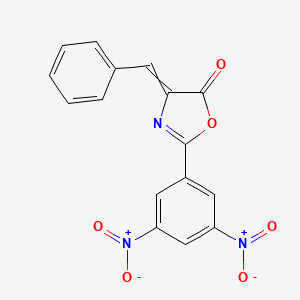
![2-(Bromomethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B14341636.png)
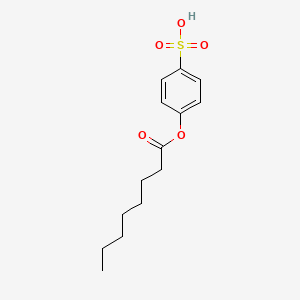
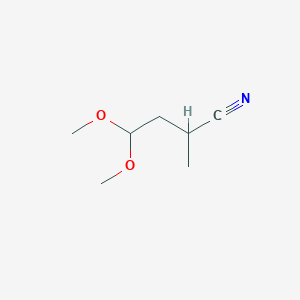
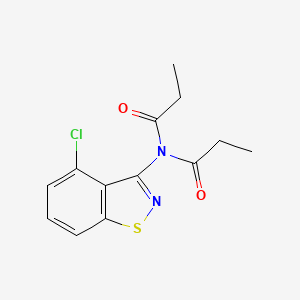

![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)
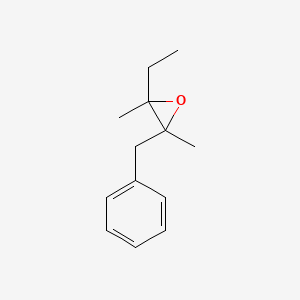

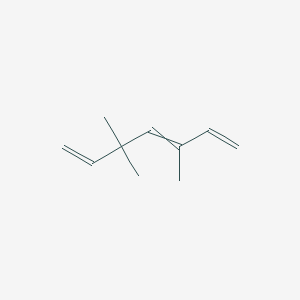
![N-[2-(4-Chlorobenzoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14341711.png)

![N-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-B]quinolin-4-amine](/img/structure/B14341721.png)
